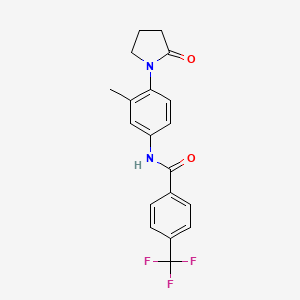

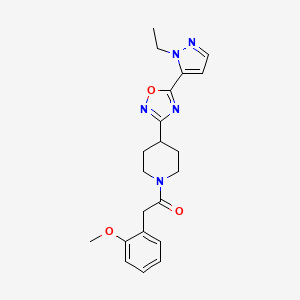

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown great potential in scientific research applications. This compound has been found to have a strong inhibitory effect on various signaling pathways, making it a valuable tool for studying the mechanisms of various diseases.

Scientific Research Applications

Synthetic Methodologies and Material Properties

Design and Synthesis of HDAC Inhibitors The design, synthesis, and biological evaluation of related compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, reveal their potential as histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit HDACs 1-3 and 11, demonstrating significant antitumor activity and entering clinical trials for cancer treatment (Zhou et al., 2008).

Advancements in Polymer Science Research on organosoluble polyimides with trifluoromethyl-substituted benzene highlights the synthesis of aromatic diamines substituted with a trifluoromethyl group. These materials exhibit good solubility in strong organic solvents and have applications in creating transparent films with good thermal stability (Liu et al., 2002).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism Studies on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, have identified its main metabolic pathways in humans after oral administration. The research elucidates the roles of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of this class of compounds (Gong et al., 2010).

Biological Activities and Applications

Anticancer Compound Evaluation A series of substituted benzamides were evaluated for anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in developing new therapeutic agents (Ravinaik et al., 2021).

Antipathogenic Properties of Thiourea Derivatives Research on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including specific benzamides, has shown significant potential in developing anti-microbial agents with antibiofilm properties. These studies highlight the relevance of structural modifications to enhance biological activity (Limban et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Related compounds have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

It’s worth noting that the stereochemistry of the molecule and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12-11-15(8-9-16(12)24-10-2-3-17(24)25)23-18(26)13-4-6-14(7-5-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKAJSICVPMVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2890007.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide](/img/structure/B2890013.png)

![Methyl 4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2890014.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2890016.png)

![6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2890019.png)

![1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2890024.png)

![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2890025.png)

![4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2890026.png)